molecular formula C14H9ClN2OS B2737480 N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide CAS No. 890753-61-4

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2737480
CAS No.: 890753-61-4
M. Wt: 288.75
InChI Key: YLIAZLZCBWFHEJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a chlorophenyl group, a cyano group, and a thiophene ring

Preparation Methods

The synthesis of N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile and thiophene-3-carboxaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.

Scientific Research Applications

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-chlorophenyl)-2-cyano-3-(thiophen-3-yl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a different position of the thiophene ring.

    N-(2-chlorophenyl)-2-cyano-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-chlorophenyl)-2-cyano-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIAZLZCBWFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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